Lusutrombopag is an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It is primarily utilized in the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease who are scheduled for medical procedures. Thrombocytopenia, characterized by abnormally low platelet levels, poses significant risks during invasive procedures due to increased bleeding potential. Lusutrombopag functions by stimulating the proliferation and differentiation of megakaryocytes, thereby enhancing platelet production .
Developed by Shionogi & Company, Lusutrombopag is classified as a small molecule drug and falls under the category of thrombopoietin receptor agonists. It is recognized in pharmacological classifications with the ATC code B02BX07, indicating its role as a systemic hemostatic agent . The compound's empirical formula is , with a molecular weight of 591.54 g/mol .
The synthesis of Lusutrombopag involves several key steps that include the formation of intermediates followed by coupling reactions. The industrial production process scales up laboratory synthesis while ensuring high purity and yield. Notably, recent advancements have improved yields significantly compared to earlier methods, achieving over 80% efficiency through optimized reaction conditions and reagent selection .
The synthetic route typically includes:
Lusutrombopag possesses a complex molecular structure characterized by its unique functional groups. The structural formula can be represented as follows:
Lusutrombopag undergoes various chemical reactions including:
Common reagents used in these reactions include oxidizing agents and catalysts specific to the reaction conditions. The major products formed during these reactions are generally intermediates that are further processed into the final pharmaceutical product .
Lusutrombopag exerts its therapeutic effects by acting as an agonist for the thrombopoietin receptor. It binds specifically to the transmembrane domain of this receptor expressed on megakaryocytes, initiating a cascade of intracellular signaling that promotes the proliferation and differentiation of megakaryocytic progenitor cells derived from hematopoietic stem cells. This process ultimately leads to increased platelet production .
The mechanism involves:
Lusutrombopag is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease, especially before invasive procedures where maintaining adequate platelet levels is critical. Its efficacy has been demonstrated through clinical trials showing significant reductions in the need for platelet transfusions compared to placebo treatments . Additionally, it has potential applications in further research related to hematology and therapeutic interventions for other hematological disorders.
The development of thrombopoietin mimetics progressed through distinct generations. First-generation agents (1990s) like recombinant human thrombopoietin (rhTPO) and pegylated megakaryocyte growth factor showed clinical efficacy but were discontinued due to immunogenicity causing cross-reactive antibodies against endogenous TPO and paradoxical thrombocytopenia [2] [7]. This setback redirected research toward non-immunogenic alternatives, leading to second-generation TPO-RAs classified by structural biology:
Lusutrombopag ITS-1 (Mulpleta®) received its first global approval in Japan (2015) and subsequent FDA/EMA approvals (2018–2019) specifically for chronic liver disease-associated thrombocytopenia prior to invasive procedures [4] [6]. This milestone reflected targeted design addressing prior limitations of TPO-RAs.
Table 1: Key Milestones in TPO-RA Development
Year | Agent | Development Stage | Significance |
---|---|---|---|
1994 | rhTPO | Preclinical validation | First biologic TPO mimic; established JAK/STAT pathway |
2008 | Romiplostim | FDA approval for chronic ITP | First non-immunogenic peptibody TPO-RA |
2008 | Eltrombopag | FDA approval for ITP | First oral small-molecule TPO-RA |
2015 | Lusutrombopag (ITS-1) | Japan approval for CLD thrombocytopenia | First TPO-RA optimized for CLD procedures |
2018 | Avatrombopag | FDA approval for CLD thrombocytopenia | Competing agent with no dietary restrictions |
Lusutrombopag’s design exploited structural insights into the thrombopoietin receptor (c-Mpl or CD110). Unlike romiplostim, which competes with endogenous TPO at the extracellular domain, small-molecule agonists target the transmembrane domain (TMD). Key strategies included:
The synthesis of lusutrombopag (chemical name: (2E)-2-{(1Z)-1-[(4-chloro-2-hydroxyphenyl)hydrazono]-2-[(2,4-di-tert-butylphenyl)thio]ethyl}-3,5,5-trimethylcyclohex-2-en-1-one) centers on stereoselective construction of its chiral benzofuran core and thioether linkage. Industrial routes employ:
Biocatalytic asymmetric reduction:A pivotal intermediate, (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, is synthesized via carbonyl reductase-mediated bioreduction. Screening identified Novosphingobium aromaticivorans CBR and Novosphingobium sp. Leaf2 NoCR as optimal enzymes:
Multi-step chemical synthesis:
Table 2: Enzymatic vs. Chemical Synthesis Performance Metrics
Parameter | NoCR Biocatalysis | Chemical Reduction | Improvement Factor |
---|---|---|---|
Substrate Loading | 200 g/L | 50 g/L | 4× |
Enantiomeric Excess | >99% ee | 85–90% ee | ~10% increase |
Isolated Yield | 77% | 65% | 18% increase |
Catalyst Turnover (TON) | 15,000 | 500 | 30× |
Lusutrombopag’s pharmacokinetics were refined through scaffold modifications addressing limitations of early TPO-RAs:
Scaling lusutrombopag synthesis presented interconnected challenges:
Biocatalyst scalability:
Polymorphic control:
Purification bottlenecks:
Environmental impact:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1